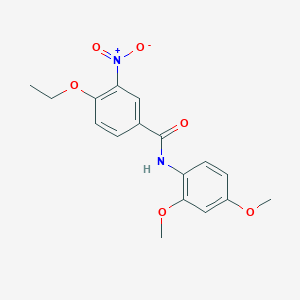![molecular formula C13H25N3O4S B5765504 ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK), which is an essential enzyme in the immune system.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the inhibition of spleen tyrosine kinase (SYK). SYK is an essential enzyme in the immune system that plays a crucial role in the activation of various immune cells such as B cells, T cells, and mast cells. Inhibition of SYK leads to the suppression of immune cell activation, which can be beneficial in the treatment of various autoimmune diseases.
Biochemical and Physiological Effects
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, this compound has been shown to have a significant effect on the immune system, leading to the suppression of immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments is its potent anti-inflammatory and anti-tumor activities. This compound has also been shown to have a significant effect on the immune system, making it an essential tool in the study of autoimmune diseases. However, one of the limitations of this compound is its potential toxicity, which can lead to adverse effects on the body.
Orientations Futures
There are several future directions for research on ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. One of the significant areas of research is the identification of new therapeutic targets for this compound. Another area of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for more studies to investigate the potential toxicity of this compound and its long-term effects on the body. Finally, more research is needed to explore the potential applications of this compound in other fields such as neuroscience and drug discovery.
Méthodes De Synthèse
The synthesis of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves several steps. The initial step involves the reaction of 4-(methylsulfonyl)-1-piperazinecarboxylic acid with ethyl 4-chloro-1-piperidinecarboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The purity of the compound can be increased by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
Ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
ethyl 4-(4-methylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-3-20-13(17)15-6-4-12(5-7-15)14-8-10-16(11-9-14)21(2,18)19/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUNACVCJFPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(methylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5765433.png)
![1-[3-(4-fluorophenyl)acryloyl]indoline](/img/structure/B5765442.png)
![1-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5765448.png)


![N'-[(cyclohexylacetyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5765468.png)

![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
